3',5'-Bis(trifluoromethyl)acetophenone is a synthetic organic compound with the chemical formula C₁₀H₆F₆O. It is a liquid at room temperature and possesses various unique properties, including high thermal stability and resistance to chemical degradation. Synthesis of this compound can be achieved through different methods, such as the Friedel-Crafts acylation of benzene with 3',5'-bis(trifluoromethyl)benzoyl chloride []. Researchers often characterize this compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
While the specific research applications of 3',5'-bis(trifluoromethyl)acetophenone are still under exploration, its unique properties suggest potential in various scientific fields:
The current research on 3',5'-bis(trifluoromethyl)acetophenone is primarily focused on exploring its potential in the aforementioned fields. Researchers are actively investigating:
3',5'-Bis(trifluoromethyl)acetophenone is an organic compound with the molecular formula C₁₀H₆F₆O. It features a phenyl ring substituted with two trifluoromethyl groups at the 3' and 5' positions, along with an acetophenone functional group. This compound is notable for its unique electronic properties due to the presence of the highly electronegative trifluoromethyl groups, which can significantly influence its reactivity and interactions in various chemical environments .
Research indicates that 3',5'-bis(trifluoromethyl)acetophenone exhibits biological activity, particularly in the development of pharmaceuticals. It has been utilized in synthesizing pyrazole carboxamide derivatives, which have shown antibacterial and antifungal properties . The unique electronic characteristics imparted by the trifluoromethyl groups may contribute to its biological efficacy.
Several synthetic routes exist for producing 3',5'-bis(trifluoromethyl)acetophenone:
These methods highlight the versatility and efficiency in synthesizing this compound, catering to different laboratory settings.
3',5'-Bis(trifluoromethyl)acetophenone finds applications primarily in:
Studies on 3',5'-bis(trifluoromethyl)acetophenone have focused on its interactions with various biological targets. Its ability to form hydrogen bonds and engage in π-π stacking due to its aromatic nature allows it to interact effectively with biological macromolecules. The presence of trifluoromethyl groups may enhance these interactions through increased polarity and electron-withdrawing effects .
Several compounds share structural similarities with 3',5'-bis(trifluoromethyl)acetophenone. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Trifluoromethylacetophenone | C9H7F3O | Contains one trifluoromethyl group; less electronegative influence |
2,4-Dichlorobenzophenone | C13H8Cl2O | Contains chlorine instead of fluorine; different reactivity |
4-Fluoroacetophenone | C9H9FO | Only one fluorine substituent; less steric hindrance |
3',4'-Difluoroacetophenone | C10H8F2O | Two fluorine atoms; different electronic properties |
The distinct presence of two trifluoromethyl groups in 3',5'-bis(trifluoromethyl)acetophenone sets it apart from these similar compounds, contributing to its unique reactivity and potential applications in medicinal chemistry.
Irritant